tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C9H18N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Materials: Azetidine, tert-butyl chloroformate, and methylamine.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine.
Procedure: The azetidine derivative is reacted with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 3-[1-(methylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8(12-5)9-6-13(7-9)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
ADVNVNXHKJFUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
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